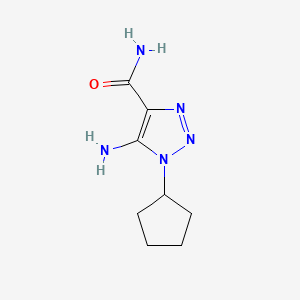
Cyclotetrasiloxane, 2,4-diethenyl-2,4,6,6,8,8-hexamethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclotetrasiloxane, 2,4-diethenyl-2,4,6,6,8,8-hexamethyl- is a cyclic siloxane compound with the molecular formula C10H24O4Si4. This compound is characterized by its unique structure, which includes a ring of silicon and oxygen atoms with vinyl and methyl groups attached. It is commonly used in various industrial applications due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cyclotetrasiloxane, 2,4-diethenyl-2,4,6,6,8,8-hexamethyl- typically involves the hydrolysis of dimethyldichlorosilane, followed by a condensation reaction to form the cyclic siloxane structure. The reaction conditions often include the use of a catalyst, such as a strong acid or base, to facilitate the formation of the cyclic structure.
Industrial Production Methods
In industrial settings, the production of this compound is usually carried out through a continuous process that involves the distillation of the reaction mixture to separate the desired cyclic siloxane from other by-products. This method ensures high purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclotetrasiloxane, 2,4-diethenyl-2,4,6,6,8,8-hexamethyl- undergoes various types of chemical reactions, including:
Oxidation: The vinyl groups can be oxidized to form epoxides or other oxygen-containing functional groups.
Reduction: The compound can be reduced to form silane derivatives.
Substitution: The vinyl groups can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include epoxides, silane derivatives, and substituted siloxanes, which have various applications in different industries.
Applications De Recherche Scientifique
Cyclotetrasiloxane, 2,4-diethenyl-2,4,6,6,8,8-hexamethyl- has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of advanced materials and polymers.
Biology: Employed in the development of biocompatible materials for medical devices.
Medicine: Utilized in drug delivery systems due to its stability and reactivity.
Industry: Applied in the production of coatings, adhesives, and sealants.
Mécanisme D'action
The mechanism by which Cyclotetrasiloxane, 2,4-diethenyl-2,4,6,6,8,8-hexamethyl- exerts its effects involves the interaction of its silicon-oxygen backbone with various molecular targets. The vinyl groups provide sites for further chemical modification, allowing the compound to participate in a wide range of chemical reactions. The pathways involved include the formation of siloxane bonds and the stabilization of reactive intermediates.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Cyclotetrasiloxane, 2,2,4,4,6,8-hexamethyl-6,8-divinyl-
- Cyclotetrasiloxane, 2,2,4,4,6,8-hexamethyl-4,8-diphenyl-
- Cyclotetrasiloxane, 2,2,4,4,6,8-hexamethyl-
Uniqueness
Cyclotetrasiloxane, 2,4-diethenyl-2,4,6,6,8,8-hexamethyl- is unique due to the presence of both vinyl and methyl groups, which provide a balance of reactivity and stability. This makes it particularly useful in applications where both properties are required, such as in the synthesis of advanced materials and in industrial processes.
Propriétés
Numéro CAS |
17980-61-9 |
|---|---|
Formule moléculaire |
Bi4O9Si3-2 |
Poids moléculaire |
0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-cyano-3-(cyclooctylamino)-2-butenoyl]urea](/img/structure/B1175728.png)

